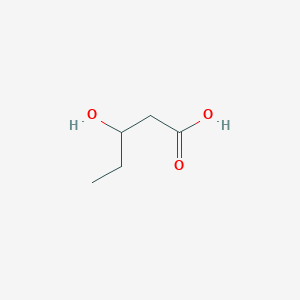

3-ヒドロキシペンタン酸

概要

説明

3-ヒドロキシ吉草酸は、3-ヒドロキシペンタン酸としても知られており、5炭素ケトン体です。さまざまな生化学経路における重要な中間体であり、トリカルボン酸サイクル中間体の補充能力で知られています。 この化合物は、奇数鎖脂肪酸から肝臓で生成され、脳に迅速に侵入することができます .

科学的研究の応用

3-Hydroxyvaleric acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing various polymers and biopolymers.

Biology: It serves as an intermediate in metabolic pathways and is studied for its role in cellular metabolism.

Medicine: It is investigated for its potential therapeutic applications, including its role in replenishing tricarboxylic acid cycle intermediates.

Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials

作用機序

3-ヒドロキシ吉草酸は、主にトリカルボン酸サイクルにおける役割を通じてその効果を発揮します。それは、トリカルボン酸サイクル中間体のプールを補充できるため、アナプレロティック剤として機能します。この補充は、細胞のエネルギー生産と代謝バランスを維持するために不可欠です。 この化合物は脳に迅速に侵入し、代謝プロセスに関与することができ、脳代謝の研究に貴重な化合物になります .

類似の化合物:

3-ヒドロキシ酪酸: 同様の代謝機能を持つ別のケトン体ですが、4炭素構造を持っています。

5-ヒドロキシ吉草酸: 構造的に類似した化合物ですが、代謝特性が異なります。

比較:

3-ヒドロキシ吉草酸と3-ヒドロキシ酪酸: 両方の化合物がエネルギー代謝に関与していますが、3-ヒドロキシ吉草酸は5炭素構造を持っているため、トリカルボン酸サイクル中間体の補充においてより汎用性があります。

3-ヒドロキシ吉草酸と5-ヒドロキシ吉草酸: 両方の化合物は類似した構造を持っていますが、3-ヒドロキシ吉草酸は、脳代謝における役割と脳に迅速に侵入する能力でより一般的に研究されています

結論として、3-ヒドロキシ吉草酸は、化学、生物学、医学、産業など、さまざまな分野で重要な応用を持つ汎用性の高い化合物です。そのユニークな特性と必須代謝経路に関与する能力は、それを科学研究の貴重な対象にします。

生化学分析

Biochemical Properties

3-Hydroxypentanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As opposed to 4-carbon ketone bodies, 3-Hydroxypentanoic acid can refill the pool of TCA cycle intermediates . This replenishment process is crucial for maintaining the balance and function of the TCA cycle, which is central to cellular metabolism.

Cellular Effects

The effects of 3-Hydroxypentanoic acid on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The optimum concentration of 3-Hydroxypentanoic acid for growth ranges from 0.1 to 0.5 M, although cultures can grow with concentrations as high as 1M .

Molecular Mechanism

3-Hydroxypentanoic acid exerts its effects at the molecular level through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . As an anaplerotic compound, it refills the pool of TCA cycle intermediates, thereby influencing the metabolic processes at the molecular level .

Metabolic Pathways

3-Hydroxypentanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . Specifically, it plays a role in the TCA cycle by refilling its pool of intermediates .

準備方法

合成ルートと反応条件: 3-ヒドロキシ吉草酸は、微生物発酵プロセスによって合成できます。 一般的な方法の1つは、バチルス・メガテリウムなどの細菌を使用する方法で、チーズホエーや食品廃棄物加水分解物などの基質を共利用して、ポリ(3-ヒドロキシブチレート-コ-3-ヒドロキシバレレート)バイオ複合材料を生成します . このプロセスには、基質比の最適化と、収率を最大化するための特定の反応条件の維持が含まれます。

工業生産方法: 3-ヒドロキシ吉草酸の工業生産には、多くの場合、再生可能な炭素源の使用が含まれます。ポリ(3-ヒドロキシブチレート-コ-3-ヒドロキシバレレート)を含むポリヒドロキシアルカノエートの生産は、微生物バイオポリマーを活用した持続可能なアプローチです。 これらのバイオポリマーは、制御された条件下で細菌によって生成され、高収率と純度が保証されます .

化学反応の分析

反応の種類: 3-ヒドロキシ吉草酸は、以下を含むさまざまな化学反応を起こします。

酸化: 3-オキソ吉草酸を形成するために酸化することができます。

還元: 3-ヒドロキシバレレートエステルを形成するために還元することができます。

置換: エステルやアミドなどの誘導体を形成するために、置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: エステル化反応には、多くの場合、酸塩化物とアルコールが使用されます。

主な生成物:

酸化: 3-オキソ吉草酸。

還元: 3-ヒドロキシバレレートエステル。

4. 科学研究への応用

3-ヒドロキシ吉草酸は、科学研究において多くの応用があります。

化学: さまざまなポリマーやバイオポリマーを合成するための構成要素として使用されます。

生物学: 代謝経路の中間体として役立ち、細胞代謝における役割が研究されています。

医学: トリカルボン酸サイクル中間体の補充における役割など、潜在的な治療用途について調査されています。

類似化合物との比較

3-Hydroxybutyrate: Another ketone body with similar metabolic functions but with a four-carbon structure.

5-Hydroxyvaleric acid: A structurally similar compound with different metabolic properties.

Comparison:

3-Hydroxyvaleric acid vs. 3-Hydroxybutyrate: While both compounds are involved in energy metabolism, 3-Hydroxyvaleric acid has a five-carbon structure, making it more versatile in replenishing tricarboxylic acid cycle intermediates.

3-Hydroxyvaleric acid vs. 5-Hydroxyvaleric acid: Both compounds have similar structures, but 3-Hydroxyvaleric acid is more commonly studied for its role in brain metabolism and its ability to rapidly enter the brain

特性

IUPAC Name |

3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKYPYSUBKSCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83120-66-5 | |

| Record name | Poly(3-hydroxyvaleric acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83120-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864240 | |

| Record name | 3-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10237-77-1 | |

| Record name | 3-Hydroxyvaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10237-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010237771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D6K40J6UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000531 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

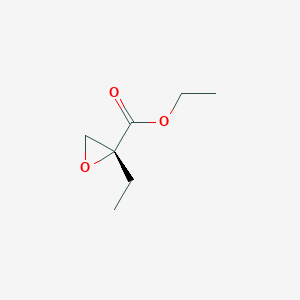

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 3-hydroxypentanoic acid?

A: 3-Hydroxypentanoic acid is a building block for various natural products, including polyhydroxyalkanoates (PHAs) []. These biopolymers serve as energy and carbon storage materials in many microorganisms and are gaining attention for their biodegradability and biocompatibility, making them attractive for various applications like bioplastics and biomedicine [].

Q2: How does the stereochemistry of 3-hydroxypentanoic acid influence the properties of its polymers?

A: The stereochemistry of 3-hydroxypentanoic acid significantly impacts the physical properties of its polymers. For example, poly[(R)-3-hydroxybutyric acid-co-(R)-3-hydroxypentanoic acid] exhibits different crystalline morphology, thermal properties, and enzymatic degradability compared to polymers containing other stereoisomers of 3-hydroxypentanoic acid [, ].

Q3: Can 3-hydroxypentanoic acid derivatives act as enzyme inhibitors?

A: Yes, certain derivatives, like (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA), are potent inhibitors of renin, an enzyme involved in blood pressure regulation [, , , ].

Q4: How do researchers study the interaction of ACHPA with renin?

A: Researchers utilize molecular modeling studies to investigate the interaction of ACHPA with the active site of renin, providing insights into the structural basis for its inhibitory potency [].

Q5: What makes ACHPA a promising candidate for renin inhibition?

A: ACHPA demonstrates high potency against renin, exhibiting subnanomolar inhibition constants []. Moreover, incorporating ACHPA into tetrapeptides enhances their aqueous solubility, a crucial factor for drug development [].

Q6: How does the structure of ACHPA contribute to its inhibitory activity?

A: The cyclohexyl group in ACHPA is thought to interact favorably with the S3 subsite of renin, enhancing its binding affinity and inhibitory activity [].

Q7: What is the molecular formula and weight of 3-hydroxypentanoic acid?

A7: The molecular formula of 3-hydroxypentanoic acid is C5H10O3, and its molecular weight is 118.13 g/mol.

Q8: How are cyclic oligomers of (R)-3-hydroxypentanoic acid prepared?

A: Cyclic oligomers of (R)-3-hydroxypentanoic acid can be prepared using various methods, including macrolactonization using reagents like 2,4,6-trichlorobenzoyl chloride or employing a template like tetraoxadistannacyclodecane [, ].

Q9: What structural information can be obtained from X-ray crystallography of 3-hydroxypentanoic acid derivatives?

A: X-ray crystallography of cyclic oligomers of (R)-3-hydroxypentanoic acid reveals their conformations and intermolecular interactions. For instance, the crystal structure of the hexolide reveals a folded ring structure resembling the seam of a tennis ball [].

Q10: What spectroscopic techniques are used to characterize 3-hydroxypentanoic acid and its derivatives?

A: Researchers employ a range of spectroscopic techniques, including NMR spectroscopy and mass spectrometry, to elucidate the structure and stereochemistry of 3-hydroxypentanoic acid derivatives [, ].

Q11: How can gas chromatography-mass spectrometry (GC-MS) be used in studying 3-hydroxypentanoic acid derivatives?

A: GC-MS allows the separation and identification of different diastereomers of triketide lactones derived from 3-hydroxypentanoic acid, providing insights into the stereospecificity of enzymatic reactions [].

Q12: What is the role of quantum chemical calculations in understanding the mass spectrometry of 3-hydroxypentanoic acid derivatives?

A: Quantum chemical calculations help explain the fragmentation patterns observed in the mass spectra of 3-hydroxypentanoic acid derivatives. For example, calculations revealed why only a specific isomer of 2,3-dihydroxypentanoic acid sulfate loses SO3 during mass spectrometry [].

Q13: How is sodium dipropylacetate, a drug metabolized to 3-hydroxypentanoic acid, broken down in rats?

A: In rats, sodium dipropylacetate undergoes beta-oxidation, leading to the formation of metabolites like 2-n-propyl-3-hydroxypentanoic acid and 2-n-propyl-3-oxopentanoic acid, among others [].

Q14: What happens to the metabolic pathway of sodium dipropylacetate when isoleucine is co-administered?

A: Co-administration of isoleucine with sodium dipropylacetate leads to the disappearance of 2-n-propyl-3-oxopentanoic acid and a significant reduction in 2-n-propyl-3-hydroxypentanoic acid, suggesting an interaction between the metabolic pathways of these compounds [].

Q15: How does the enzymatic degradation of poly[(R)-3-hydroxybutyric acid] copolymer films containing 3-hydroxypentanoic acid occur?

A: Poly[(R)-3-hydroxybutyric acid] copolymer films containing 3-hydroxypentanoic acid are degraded by PHB depolymerase, an enzyme that breaks down the polymer chains []. This degradation process can be observed in real-time using atomic force microscopy [].

Q16: Can 3-hydroxypentanoic acid derivatives be used as ionophores?

A: Yes, oligomeric derivatives of (R)-3-hydroxybutanoic acid, including those potentially containing 3-hydroxypentanoic acid units, can transport ions like potassium picrate across organic membranes, suggesting their potential as ionophores [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B126700.png)

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)